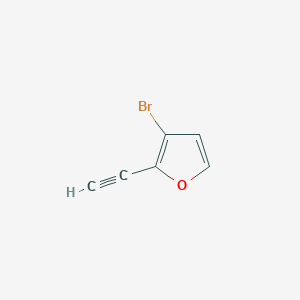
3-Bromo-2-ethynylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-ethynylfuran: is an organic compound with the molecular formula C₆H₃BrO. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The presence of a bromine atom at the third position and an ethynyl group at the second position makes this compound unique and of interest in various chemical research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethynylfuran typically involves the bromination of 2-ethynylfuran. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, selectively brominating the furan ring at the third position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Bromo-2-ethynylfuran can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation and Reduction: The ethynyl group can be oxidized to form carboxylic acids or reduced to form alkenes or alkanes under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate; typically carried out in aqueous or alcoholic solvents.
Major Products:
Substitution Products: Azides, nitriles, amines.
Coupling Products: Biaryl compounds, styrenes.
Oxidation Products: Carboxylic acids.
Reduction Products: Alkenes, alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-2-ethynylfuran is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science for the development of novel polymers and advanced materials .
Wirkmechanismus
The mechanism of action of 3-Bromo-2-ethynylfuran in chemical reactions involves the activation of the furan ring and the ethynyl group. The bromine atom at the third position is a good leaving group, facilitating nucleophilic substitution and cross-coupling reactions. The ethynyl group can participate in various addition and cycloaddition reactions, contributing to the compound’s versatility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-ethynylfuran: Similar structure but with different substitution pattern.
3-Bromo-2-furylacetylene: Similar structure with an extended ethynyl group.
2-Ethynylfuran: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness: 3-Bromo-2-ethynylfuran is unique due to the presence of both a bromine atom and an ethynyl group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H3BrO |
|---|---|
Molekulargewicht |
170.99 g/mol |
IUPAC-Name |
3-bromo-2-ethynylfuran |
InChI |
InChI=1S/C6H3BrO/c1-2-6-5(7)3-4-8-6/h1,3-4H |
InChI-Schlüssel |
DWADAMWJTOSWHO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=CO1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)
![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)
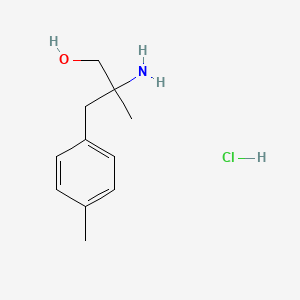
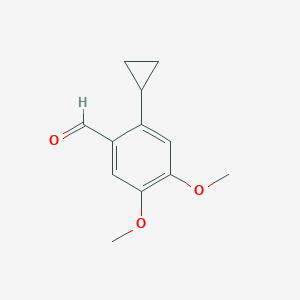

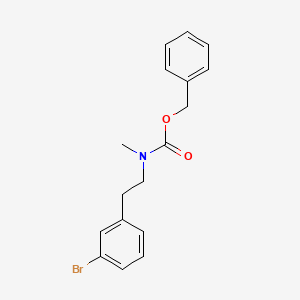
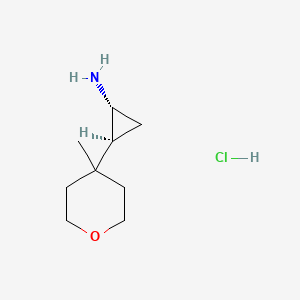
![N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide](/img/structure/B13490200.png)

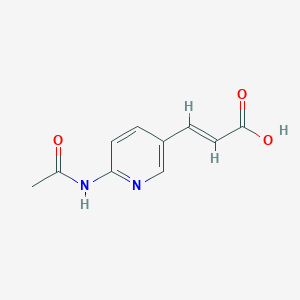

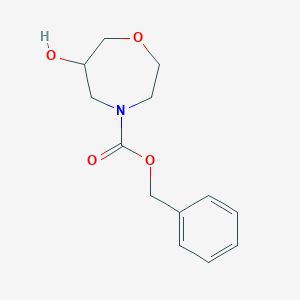

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B13490224.png)
